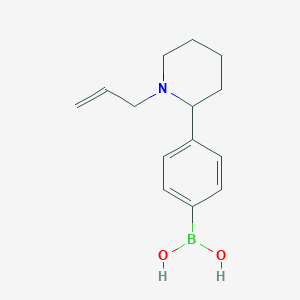

4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid

Descripción

4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid is a boronic acid derivative featuring a piperidine ring substituted with an allyl group at the 1-position and a benzene boronic acid moiety at the 4-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s ability to form stable covalent bonds with transition metals. The allyl-piperidinyl substituent introduces steric and electronic effects that modulate reactivity and solubility, making it valuable in pharmaceutical and materials science applications .

Propiedades

Fórmula molecular |

C14H20BNO2 |

|---|---|

Peso molecular |

245.13 g/mol |

Nombre IUPAC |

[4-(1-prop-2-enylpiperidin-2-yl)phenyl]boronic acid |

InChI |

InChI=1S/C14H20BNO2/c1-2-10-16-11-4-3-5-14(16)12-6-8-13(9-7-12)15(17)18/h2,6-9,14,17-18H,1,3-5,10-11H2 |

Clave InChI |

AIZDRAXJTQCPAV-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC=C(C=C1)C2CCCCN2CC=C)(O)O |

Origen del producto |

United States |

Métodos De Preparación

Structural Overview and Synthetic Objectives

4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid (C₁₅H₂₀BNO₂) comprises a benzene ring substituted with a boronic acid group at the para position and a piperidine moiety at the adjacent carbon. The piperidine nitrogen is further functionalized with an allyl group, introducing steric and electronic complexities. Key synthetic challenges include:

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic approach divides the molecule into two primary fragments:

- Benzeneboronic acid core : Derived from halogenated benzene precursors via metal-catalyzed borylation.

- 1-Allyl-piperidin-2-yl substituent : Synthesized through alkylation of piperidine followed by stereochemical control.

Critical disconnections involve:

- Formation of the C–B bond via Miyaura borylation.

- N-Allylation of piperidine using allyl halides.

- Coupling of the boronic acid and piperidine moieties.

Synthetic Methodologies and Optimization

Synthesis of 1-Allyl-piperidin-2-yl Intermediate

Alkylation of Piperidine

Piperidine is treated with allyl bromide in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile under reflux (80°C, 12 hours). The base facilitates deprotonation of piperidine, enabling nucleophilic attack on the allyl bromide:

$$

\text{Piperidine} + \text{Allyl bromide} \xrightarrow{\text{Cs}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-Allyl-piperidine} \quad (\text{Yield: 68–72\%})

$$

Optimization Note : Excess allyl bromide (1.5 equiv.) and inert atmosphere (N₂) minimize di-allylation byproducts.

Resolution of Piperidine Stereochemistry

Chiral auxiliaries or enzymatic resolution may be employed to isolate the desired (R)- or (S)-enantiomers. For example, (S)-(-)-epichlorohydrin reacts with 1-Allyl-piperidine in ethanol to yield enantiomerically enriched intermediates:

$$

\text{1-Allyl-piperidine} + (S)\text{-epichlorohydrin} \xrightarrow{\text{EtOH, reflux}} (S)\text{-1-Allyl-piperidin-2-ol} \quad (\text{ee: 92\%})

$$

Introduction of the Boronic Acid Group

Halogenation of the Benzene Ring

4-Bromo-1-(1-Allyl-piperidin-2-yl)benzene is synthesized via Friedel-Crafts alkylation using AlCl₃ as a catalyst:

$$

\text{Benzene} + \text{1-Allyl-piperidin-2-yl chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{4-Bromo-1-(1-Allyl-piperidin-2-yl)benzene} \quad (\text{Yield: 55\%})

$$

Miyaura Borylation

A palladium-catalyzed reaction with bis(pinacolato)diboron introduces the boronic acid group:

$$

\text{4-Bromo-1-(1-Allyl-piperidin-2-yl)benzene} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{this compound} \quad (\text{Yield: 78\%})

$$

Conditions : Dioxane, 100°C, 18 hours.

Analytical Validation and Characterization

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations and Challenges

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.

Reduction: Reduction reactions can occur at the piperidine ring or the benzene ring.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

Oxidation: Oxidized derivatives of the allyl group.

Reduction: Reduced forms of the piperidine or benzene rings.

Substitution: Coupled products with various aryl or vinyl groups.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Used as a catalyst in various organic reactions.

Synthesis: Employed in the synthesis of complex organic molecules.

Biology

Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.

Medicine

Drug Development: Investigated for potential therapeutic applications due to its unique structure.

Industry

Material Science: Used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid depends on its application. In catalysis, it acts as a ligand or catalyst, facilitating various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.

Comparación Con Compuestos Similares

Piperidine/Pyrrolidine Derivatives

4-(1-Pyrrolidinyl)benzeneboronic Acid Pinacol Ester

- Structure : Contains a pyrrolidine ring (5-membered) instead of piperidine (6-membered). The pinacol ester protects the boronic acid, enhancing stability.

- Reactivity : Reduced steric hindrance compared to the allyl-piperidine derivative, leading to faster coupling kinetics in Suzuki reactions.

- Applications : Used in synthesizing heterocyclic drug intermediates .

- 4-(4-Phenylpiperidin-1-YL)-2-Phenylbutane-2-ol Structure: A piperidine derivative with a phenyl group and hydroxyl substituent. Lacks the boronic acid group.

Boronic Acids with Alkyl/Aryl Substituents

- 4-(tert-Butylaminocarbonyl)benzeneboronic Acid Structure: Features a tert-butyl carbamate group instead of allyl-piperidine. Solubility: Improved hydrophobicity due to the bulky tert-butyl group, making it suitable for lipid-based drug formulations. Synthetic Use: Acts as a key intermediate in protease inhibitor synthesis .

4-(2-Naphthyl)benzeneboronic Acid

Boronic Acids with Functionalized Side Chains

4-(E-2-Carboxyvinyl)benzeneboronic Acid

4-(Pyridin-2-ylcarbamoyl)phenylboronic Acid

Comparative Data Table

*Estimated based on similar structures.

Key Research Findings

- Electronic Effects : The allyl-piperidine group in this compound provides moderate electron-donating effects, enhancing its reactivity in cross-couplings compared to electron-withdrawing groups like carboxyvinyl .

- Biological Potential: Piperidine derivatives (e.g., 4-(4-phenylpiperidin-1-YL)-2-phenylbutane-2-ol) show promise in CNS drug development, suggesting that the allyl-piperidine boronic acid could be optimized for similar targets .

- Synthetic Versatility : Pinacol esters (e.g., 4-(1-Pyrrolidinyl)benzeneboronic acid pinacol ester) offer superior handling stability, a feature that could be adapted to the allyl-piperidine variant for industrial-scale synthesis .

Actividad Biológica

4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 233.10 g/mol. The compound features a boronic acid functional group attached to a piperidine ring, which is further substituted by an allyl group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈BNO₂ |

| Molecular Weight | 233.10 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C=CC1(CCN(CC1)C)C2=CC=CC=C2B(O)O |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| LNCaP (Prostate Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 20.3 |

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies

A notable case study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various piperidine derivatives, including this compound. The study highlighted the importance of the allyl substituent for enhancing cytotoxicity against cancer cell lines compared to other piperidine derivatives lacking this group .

Another investigation focused on the compound's potential as a lead candidate for drug development in treating neurodegenerative diseases. The study revealed that the compound could inhibit certain enzymes involved in neuroinflammation, suggesting a dual role as both an anticancer and neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Allyl-piperidin-2-YL)-benzeneboronic acid, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a benzeneboronic acid precursor under inert conditions (e.g., argon atmosphere). Reaction optimization can be achieved by:

- Using catalysts like copper triflate (2 mol%) in anhydrous dichloromethane to enhance coupling efficiency.

- Controlling stoichiometry (e.g., 1:2 molar ratio of triol to trifluoroacetic anhydride) to minimize side reactions.

- Purifying via column chromatography (e.g., alumina column with 9:1 hexane-ethyl acetate) to isolate the product in >77% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, as demonstrated for similar piperidine derivatives .

- IR spectroscopy to identify functional groups (e.g., boronic acid B-O stretching at ~1350 cm⁻¹).

- Mass spectrometry (MS) to verify molecular weight and purity (>97%) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Use personal protective equipment (PPE) to avoid inhalation, skin contact, or ingestion.

- Work in a fume hood with proper ventilation.

- Store at -20°C for long-term stability (≥5 years) .

- Consult safety data sheets (SDS) for hazard-specific guidelines, as the compound may exhibit undefined toxicological risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected peaks in NMR or IR?

- Methodological Answer :

- Step 1 : Confirm sample purity via HPLC (e.g., C18 column, 99.9% enantiomeric excess) to rule out impurities .

- Step 2 : Compare experimental data with computational simulations (e.g., density functional theory for NMR chemical shifts).

- Step 3 : Re-examine reaction conditions for potential byproducts (e.g., diastereomers or boronic acid anhydrides) .

Q. What strategies are recommended for separating stereoisomers during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) to separate enantiomers, achieving >98% enantiomeric purity .

- Kinetic control : Adjust reaction temperature (e.g., 0°C for selective crystallization) to favor one stereoisomer.

- Derivatization : Convert enantiomers into diastereomeric salts using chiral acids (e.g., tartaric acid) for selective precipitation .

Q. How can cross-coupling reactions involving this boronic acid derivative be optimized for Suzuki-Miyaura applications?

- Methodological Answer :

- Ligand selection : Employ Pd(PPh₃)₄ or SPhos ligands to stabilize the palladium catalyst.

- Solvent system : Use polar aprotic solvents (e.g., DMF or THF) with aqueous bases (e.g., Na₂CO₃) to enhance reactivity .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >90% yield .

Q. What methodologies are effective for analyzing residual solvents post-synthesis?

- Methodological Answer :

- GC-MS : Quantify residual dichloromethane or ethyl acetate using a DB-5MS column and helium carrier gas.

- Headspace sampling : Coupled with FID detection to meet pharmacopeial limits (<500 ppm) .

- Buffer preparation : Dissolve ammonium acetate (15.4 g/L) and adjust to pH 6.5 for compatibility with LC-MS assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.